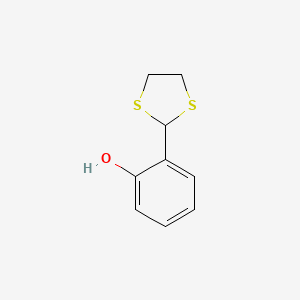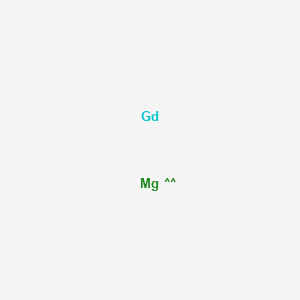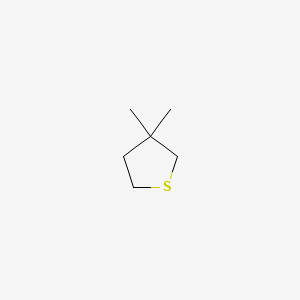
3,3-Dimethyl-thiacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-thiacyclopentane is an organic compound with the molecular formula C6H12S It is a sulfur-containing heterocyclic compound, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and two methyl groups attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-thiacyclopentane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 3,3-dimethyl-1,5-pentanedithiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-thiacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolanes depending on the reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-thiacyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-thiacyclopentane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the compound can form bonds with various biomolecules, influencing their function. The compound may also modulate signaling pathways and enzyme activities, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the sulfur atom.
2,5-Dimethyl-3-furoic acid: Another heterocyclic compound with different functional groups and properties.
Uniqueness
3,3-Dimethyl-thiacyclopentane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activities compared to similar hydrocarbons and heterocycles .
Propriétés
Numéro CAS |
5161-76-2 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
3,3-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-6(2)3-4-7-5-6/h3-5H2,1-2H3 |
Clé InChI |
AUGREUBIBZBQHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


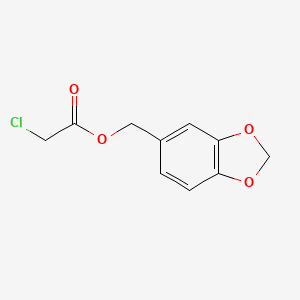


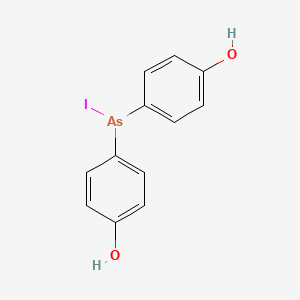

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)


![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
